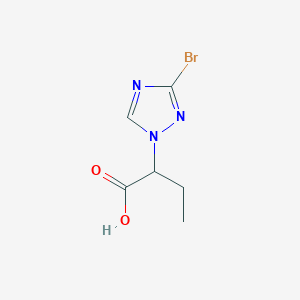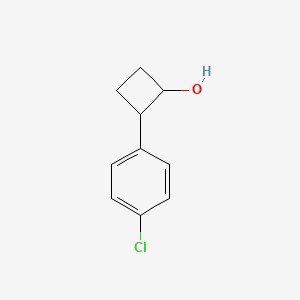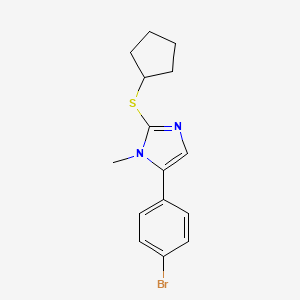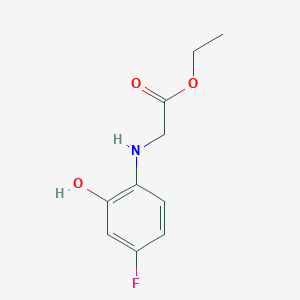![molecular formula C20H18N4O6 B2916269 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 899968-29-7](/img/structure/B2916269.png)
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide, also known as DPA-714, is a novel compound that has been extensively studied for its potential use in scientific research. It belongs to the class of ligands that target the translocator protein (TSPO), which is located in the outer membrane of mitochondria in various cell types. The TSPO has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, apoptosis, and cancer.
科学的研究の応用
Pyridazinone Compounds and Their Applications
- Cardiac and Neuroprotective Activity : A study by Dr. Valentin Habernickel (2002) discusses the wide range of applications of Pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic areas. An example provided is the synthesis and activity of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide.
Bioactive Nitrosylated and Nitrated Acetamides
- Microbial Degradation and Detoxification : Sergey Girel and colleagues (2022) investigated the incubation of microorganisms with microbial 2-benzoxazolinone (BOA)-degradation-products, leading to the formation of N-(2-hydroxy-5-nitrophenyl) acetamide and other derivatives. This work highlights the role of these compounds in microbial degradation and detoxification processes, including their impact on gene expression in plants like Arabidopsis thaliana (Girel et al., 2022).
Synthesis of Novel Pyridazine Derivatives
- Utility in Synthesizing Fused Azines : H. M. Ibrahim and H. Behbehani (2014) established a synthesis route for a new class of pyridazin-3-one derivatives, which play a role in forming azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Ibrahim & Behbehani, 2014).
Cardiotonic Activity of Dihydropyridazinone Derivatives
- Positive Inotropic Effects : Research by D. Robertson et al. (1986) identified dihydropyridazinone derivatives, including N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, as potent positive inotropes, which have applications in treating cardiac conditions (Robertson et al., 1986).
Antioxidant Activity of Coumarin Derivatives
- Comparative Studies with Ascorbic Acid : A. Kadhum and colleagues (2011) studied the antioxidant activity of synthesized coumarins, comparing their effectiveness with ascorbic acid. These studies contribute to understanding the antioxidant potential of various acetamide derivatives (Kadhum et al., 2011).
Optical Properties of Nitroacetanilide Compounds
- Non-Linear Optical Material : The study of 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, by L. Mahalakshmi et al. (2002) reveals its properties as an organic non-linear optical material, which can have applications in photonics and optical communications (Mahalakshmi et al., 2002).
Antimicrobial Activity of Diphenylamine Derivatives
- Potential Antimicrobial and Antifungal Agents : Arvind Kumar and A. Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide and tested their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kumar & Mishra, 2015).
特性
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEATUVBCQKEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)


![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)
